2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine
Overview
Description
2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine typically involves the reaction of pyridine derivatives with pyrimidine precursors under controlled conditions. One common method includes the use of transition-metal-free hydroxylation and arylation reactions . These reactions are often carried out under mild conditions to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The specific methods can vary depending on the desired scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the methylsulfinyl group to other functional groups.
Reduction: Reducing agents can be used to modify the pyridine and pyrimidine rings.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 2-(Methylthio)-4-(4-pyridinyl)pyrimidine
- 2-(Methylsulfonyl)-4-(4-pyridinyl)pyrimidine
- 4-(4-Pyridinyl)-2-pyrimidinol
Comparison: 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
2-methylsulfinyl-4-pyridin-4-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-15(14)10-12-7-4-9(13-10)8-2-5-11-6-3-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXRAUCYXZEVPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC=CC(=N1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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